

An In-Depth Technical Guide to the Pharmacology of N4-Acetyl-2'-deoxycytidine

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Compound of Interest

Compound Name: N4-Acetyl-2'-deoxycytidine

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Abstract

N4-Acetyl-2'-deoxycytidine is a synthetic nucleoside analog of 2'-deoxycytidine, characterized by an acetyl group attached to the exocyclic amine at the N4 position of the cytosine base. This modification imparts distinct biochemical properties that are of interest in the fields of oncology and virology. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of **N4-Acetyl-2'-deoxycytidine**, including its mechanism of action, synthesis, and potential therapeutic applications. While research into this specific compound is ongoing, this document collates the available information to serve as a foundational resource for the scientific community.

Introduction

Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these compounds can interfere with nucleic acid synthesis and other essential cellular processes. **N4-Acetyl-2'-deoxycytidine** is one such analog, distinguished by the acetylation of its cytosine base. This structural alteration is hypothesized to influence its metabolic stability, cellular uptake, and interaction with target enzymes. This guide will delve into the known pharmacological aspects of **N4-Acetyl-2'-deoxycytidine**, drawing comparisons with related cytidine analogs where relevant.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of **N4-Acetyl-2'-deoxycytidine** is fundamental to its study.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₅ N ₃ O ₅	[1]
Molecular Weight	269.25 g/mol	[1]
CAS Number	32909-05-0	[1]
Appearance	White to off-white powder	[2]
Melting Point	154 - 161 °C	[2]
Solubility	Soluble in DMSO	Inferred from product datasheets

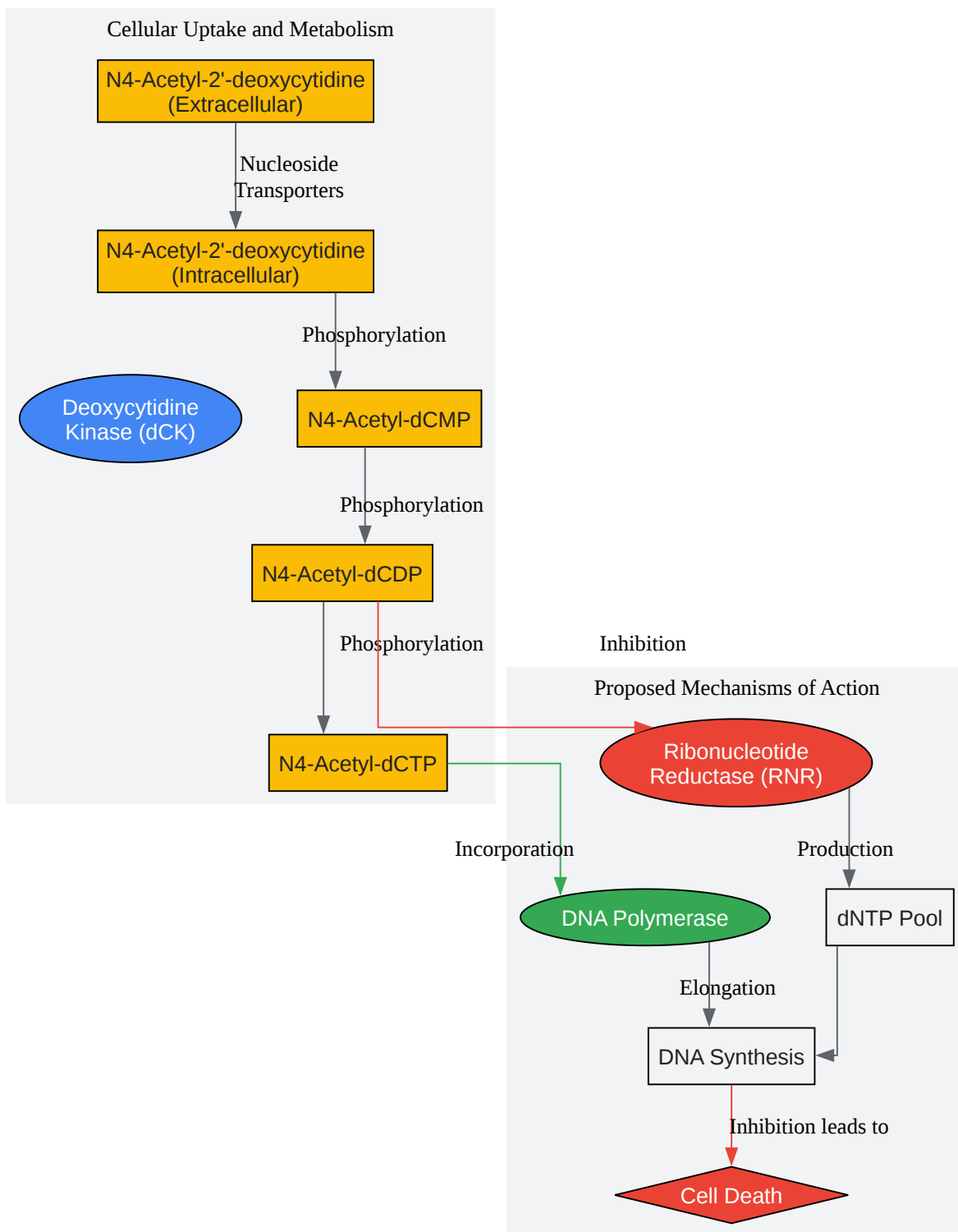
Pharmacology

Mechanism of Action

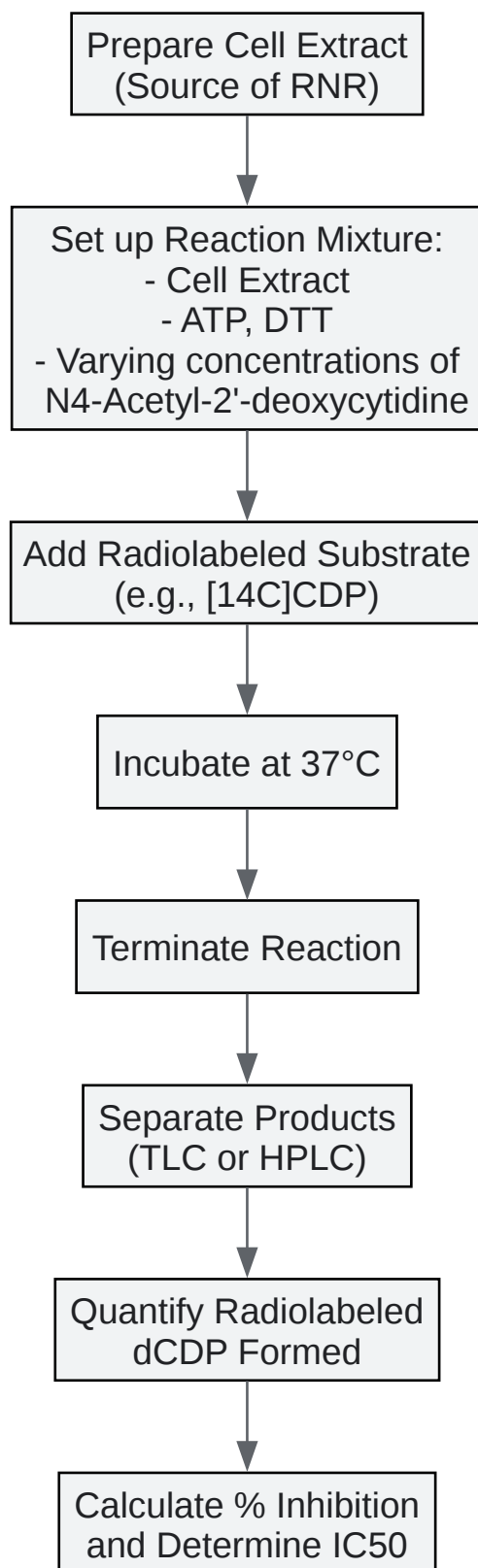
N4-Acetyl-2'-deoxycytidine is proposed to function as an inhibitor of DNA synthesis.[3][4] The primary molecular target is believed to be ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[3][4] By binding to the active site of ribonucleotide reductase, **N4-Acetyl-2'-deoxycytidine** is thought to block this essential step, leading to a depletion of the deoxyribonucleotide pool and subsequent arrest of DNA replication, ultimately resulting in cell death.[3][4]

It is important to note that while this mechanism is widely cited by chemical suppliers, detailed enzymatic assays and quantitative inhibition data (e.g., IC₅₀ or K_i values) for **N4-Acetyl-2'-deoxycytidine** specifically against ribonucleotide reductase are not readily available in the public domain. Further experimental validation is required to definitively confirm this proposed mechanism and to quantify its inhibitory potency.

The triphosphate form of related N4-acyl-2'-deoxycytidine analogs has been shown to be a substrate for various DNA polymerases, including Taq, Klenow fragment (exo-), Bsm, KOD XL, and phi29 DNA polymerases.[5] This suggests that if **N4-Acetyl-2'-deoxycytidine** is intracellularly phosphorylated to its triphosphate derivative, it could potentially be incorporated into DNA, leading to chain termination or other forms of DNA damage.







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